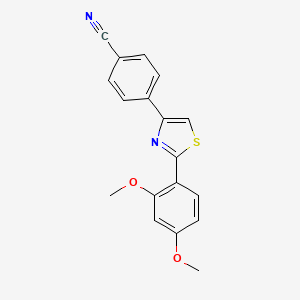Cyp1B1-IN-4
CAS No.:
Cat. No.: VC20241749
Molecular Formula: C18H14N2O2S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H14N2O2S |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-[2-(2,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzonitrile |
| Standard InChI | InChI=1S/C18H14N2O2S/c1-21-14-7-8-15(17(9-14)22-2)18-20-16(11-23-18)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3 |
| Standard InChI Key | SCCIDJLIDOUTOW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N)OC |
Introduction
Chemical Properties and Structural Features
Cyp1B1-IN-4 is a 2,4-diarylthiazole derivative with the molecular formula C₁₈H₁₄N₂O₂S and a molecular weight of 322.38 g/mol. Its chemical structure includes a thiazole core substituted with aryl groups at positions 2 and 4, contributing to its selectivity for CYP1B1 over other CYP isoforms (e.g., CYP1A1 and CYP1A2).
Key Physical and Chemical Characteristics
| Property | Value/Description |
|---|---|
| CAS Number | 2685779-55-7 |
| Solubility | DMSO: 62.5 mg/mL (193.87 mM) |
| Storage | -20°C (stable for 1 month) |
| Stability | High in human/rat liver microsomes |
| Cytotoxicity | Minimal (HEK293 cells: IC₅₀ > 100 μM) |
The compound’s solubility in DMSO enables efficient delivery in cellular assays, while its low cytotoxicity ensures minimal interference with experimental systems.
Pharmacological Profile
Cyp1B1-IN-4 exhibits nanomolar potency against CYP1B1 and moderate inhibition of CYP1A1, making it a powerful tool for dissecting CYP1B1-specific pathways.
Inhibition Selectivity
| Target | IC₅₀ Value | Selectivity vs. CYP1B1 |
|---|---|---|
| CYP1B1 | 0.2 nM | – |
| CYP1A1 | 3.82 μM | ~19,100-fold |
| CYP1A2 | >10 μM | >50,000-fold |
This selectivity profile underscores its utility in distinguishing CYP1B1-mediated processes from those involving CYP1A isoforms.
Metabolic Stability and Pharmacokinetics
Cyp1B1-IN-4 demonstrates differential stability across species, critical for in vivo model selection.
Species-Specific Stability
| Species | Stability in Liver Microsomes |
|---|---|
| Human | High |
| Rat | High |
| Mouse | Low |
Research Applications and Mechanistic Insights
Cyp1B1-IN-4 is employed in studies investigating CYP1B1’s role in carcinogenesis, drug resistance, and cardiovascular toxicity.
Key Research Applications
-
Cancer Studies:
-
Cardio-Oncology:
-
Drug Resistance:
Comparative Analysis with Other CYP1B1 Inhibitors
Cyp1B1-IN-4 outperforms many natural and synthetic inhibitors in selectivity and potency.
| Inhibitor | IC₅₀ (CYP1B1) | Selectivity (vs. CYP1A1) | Source |
|---|---|---|---|
| Cyp1B1-IN-4 | 0.2 nM | 19,100-fold | GLPBio |
| 2,4,3',5'-TMS | 6 nM | 50-fold | Chun et al. |
| α-Naphthoflavone | 5 nM | 12-fold | T. Shimada |
| Quercetin | 1 μM | 3-fold | Chaudhary |
Data synthesized from multiple sources .
Cyp1B1-IN-4’s nanomolar potency and high selectivity position it as a gold-standard inhibitor for CYP1B1 research.
| Desired Concentration | Volume Required (DMSO) |
|---|---|
| 1 mM | 3.10 mL |
| 5 mM | 0.62 mL |
| 10 mM | 0.31 mL |
Notes:
-
Prepare stock solutions in DMSO using ultrasonic bath for dissolution.
-
Store at -80°C for long-term use (>6 months) or -20°C for short-term use (1 month).
Future Directions and Challenges
While Cyp1B1-IN-4 is a robust tool, its clinical translation faces hurdles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume